molecular formula C8H10O4 B1583482 Cyclohex-4-ene-1,2-dicarboxylic acid CAS No. 88-98-2

Cyclohex-4-ene-1,2-dicarboxylic acid

Cat. No. B1583482
CAS RN: 88-98-2
M. Wt: 170.16 g/mol
InChI Key: UFDHBDMSHIXOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-4-ene-1,2-dicarboxylic acid is used in organic synthesis as a starting material and intermediate . It is insoluble in water .


Synthesis Analysis

Cyclohex-4-ene-1,2-dicarboxylic anhydride was synthesized in 77.6% yield from the Diels-Alder reaction of butadiene sulfone and maleic anhydride . An isomeric mixture of xylene is used as a solvent for this reaction .


Molecular Structure Analysis

The molecular formula of Cyclohex-4-ene-1,2-dicarboxylic acid is C8H10O4 . It has an average mass of 170.163 Da and a monoisotopic mass of 170.057907 Da .


Chemical Reactions Analysis

The Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid is studied by quantum chemical methods . Parameters of the starting compounds, products, and transition compounds are calculated by density functional theory (DFT) and ab initio Hartree–Fock (HF) methods .


Physical And Chemical Properties Analysis

Cyclohex-4-ene-1,2-dicarboxylic acid has a density of 1.4±0.1 g/cm3, a boiling point of 395.4±42.0 °C at 760 mmHg, and a flash point of 207.1±24.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Biocatalytic Desymmetrization

Cyclohex-4-ene-1,2-dicarboxylic acid has been used in biocatalytic desymmetrization processes. Specifically, the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-1-(methoxycarbonyl)cyclohex-4-ene-2-carboxylic acid was studied using recombinant pig liver esterase. This process is significant in synthesizing biologically active molecules (Meissner et al., 2018). Similarly, an efficient process using Candida antarctica lipase for the synthesis of the monoester from the corresponding diester was developed (Goswami & Kissick, 2009).

Synthesis of Biologically Active Compounds

Cyclohex-4-ene-1,2-dicarboxylic acid derivatives have been used in the synthesis of various biologically active compounds. Studies on isocyanides and related compounds have shown the synthesis of benzo[c]thiophenes from cyclohex-l-ene-1,2-dicarboxylic acid, showcasing its utility in synthesizing complex organic structures (Bossio et al., 1996).

Optical Resolution

The compound has been used in the optical resolution of various derivatives. For instance, optically pure enantiomers of certain derivatives have been obtained through enantioselective inclusion complexation with optically active host compounds derived from tartaric acid (Toda et al., 1994).

Metal-Organic Frameworks

The acid also plays a role in the formation of metal-organic frameworks. Research has demonstrated the synthesis and structural characterization of metal(II) complexes using this compound, highlighting its potential in materials science (Gong et al., 2012).

Antimicrobial Activity

Some derivatives synthesized from cyclohex-4-ene-1,2-dicarboxylic acid have been found to possess antimicrobial activity, indicating its potential in developing new antimicrobial agents (Mamedov et al., 2008).

Safety And Hazards

Cyclohex-4-ene-1,2-dicarboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

cyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUAAIDVFMVTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861676
Record name 4-Cyclohexene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohex-4-ene-1,2-dicarboxylic acid

CAS RN

88-98-2, 68307-92-6, 2305-26-2, 15573-40-7
Record name Tetrahydrophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, monocastor oil alkyl esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068307926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-4-Cyclohexene-1,2-dicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC179400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRAHYDROPHTHALIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cyclohexene-1,2-dicarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Cyclohexene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-4-ene-1,2-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohex-4-ene-1,2-dicarboxylic acid
Reactant of Route 2
Cyclohex-4-ene-1,2-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Cyclohex-4-ene-1,2-dicarboxylic acid
Reactant of Route 4
Cyclohex-4-ene-1,2-dicarboxylic acid
Reactant of Route 5
Cyclohex-4-ene-1,2-dicarboxylic acid
Reactant of Route 6
Cyclohex-4-ene-1,2-dicarboxylic acid

Citations

For This Compound
90
Citations
A Bernardi, D Arosio, D Dellavecchia, F Micheli - Tetrahedron: Asymmetry, 1999 - Elsevier
Improved synthesis of both enantiomers of trans-cyclohex-4-ene-1,2-dicarboxylic acid - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 38 www.sciencedirect.com
AA Firstova, ER Kofanov - Journal of Structural Chemistry, 2023 - Springer
The Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid is studied by quantum chemical methods. Parameters of the starting compounds, products, and …
Number of citations: 0 link.springer.com
AR LaDuca, RL LaDuca - IUCrData, 2018 - iucrdata.iucr.org
The title compound, [Cd2(C8H8O4)2]n, crystallizes in the centrosymmetric monoclinic P21/n space group. Via cis-cyclohex-4-ene-1,2-dicarboxylate ligands in two different binding …
Number of citations: 5 iucrdata.iucr.org
AA Koverda, MN Koverda, ER Kofanov… - Butlerov …, 2018 - butlerov.com
The alkylation reaction of benzene by cycloalkane-1, 2-dicarboxylic acids in the presence of an aluminum chloride proceeds stereoselectively with the predominant formation of an anti-…
Number of citations: 2 butlerov.com
EG Mamedov, AG Gasanov, IG Ayubov… - Russian Journal of …, 2008 - Springer
Synthesis and Application of Chiral Monoesters Derived from Cyclohex-4-ene-1,2-dicarboxylic Acid and Bicyclo[2.2.1]- hept-5-ene Page 1 ISSN 1070-4280, Russian Journal of Organic …
Number of citations: 1 link.springer.com
T Van Dang, M Miyamoto, S Sano, M Shiro… - …, 2005 - library.navoiy-uni.uz
Both enantiomers of chiral cis-cyclohex-4-ene-1, 2-dicarboxylic acid derivatives were synthesized by optical resolution of the corresponding enantiomeric mixtures by utilizing (4S)-…
Number of citations: 1 library.navoiy-uni.uz
D Balestri, S Grilli, C Romano… - European Journal of …, 2014 - Wiley Online Library
The synthesis of optically pure N,N′‐di(tert‐butoxycarbonyl)‐trans‐cyclohex‐4‐ene‐1,2‐diamine was accomplished from the diimine, which was obtained by condensation of glyoxal …
P Süss, S Illner, J von Langermann… - … Process Research & …, 2014 - ACS Publications
A recombinant isoenzyme of pig liver esterase was used for the highly enantioselective desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate. The selected recombinant …
Number of citations: 21 pubs.acs.org
HA Sousa, JG Crespo, CAM Afonso - Tetrahedron: Asymmetry, 2000 - Elsevier
Pig liver esterase (PLE) was physically immobilised in a polysulphone ultrafiltration hollow fibre membrane reactor and used for the repetitive batch two-phase hydrolysis and separation…
Number of citations: 15 www.sciencedirect.com
T Van Dang, Y Nagao - 東京生化学研究会助成研究報告集, 2005 - cir.nii.ac.jp
… Practical Asymmetric Synthesis of Chiral cis Cyclohex 4 ene 1 2 dicarboxylic Acid Derivatives and Its Application to the Synthesis of New Inhibitors against cAMP Specific …
Number of citations: 0 cir.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.